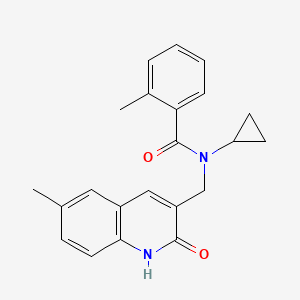

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

Description

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a synthetic benzamide derivative featuring a 2-oxo-1,2-dihydroquinoline core substituted with a methyl group at the 6-position and a cyclopropyl-containing benzamide moiety. This compound belongs to a class of molecules explored for drug discovery due to the versatility of the 2-oxoquinoline scaffold in interacting with biological targets, such as enzymes or receptors. The cyclopropyl group may enhance metabolic stability and influence lipophilicity, while the methyl substituents modulate steric and electronic properties .

Properties

CAS No. |

606095-14-1 |

|---|---|

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-cyclopropyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C22H22N2O2/c1-14-7-10-20-16(11-14)12-17(21(25)23-20)13-24(18-8-9-18)22(26)19-6-4-3-5-15(19)2/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,25) |

InChI Key |

YPISYNNVZIYECP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Formation of the quinoline derivative : The 6-methyl-2-oxo-1,2-dihydroquinoline moiety is synthesized via cyclization reactions involving appropriate precursors such as 2-aminoacetophenone derivatives and cyanoacetamide under controlled conditions.

- Amide bond formation : The quinoline intermediate is coupled with a benzamide precursor bearing a 2-methyl substituent and a cyclopropyl group on the nitrogen atom.

- Purification : Techniques such as column chromatography and recrystallization are employed to isolate the pure target compound.

Detailed Synthetic Steps

Reaction Scheme Summary

The synthetic route can be summarized as:

- Quinoline core synthesis : Cyclization of amino-ketone intermediates with cyanoacetamide.

- Hydrogenation : Reduction of quinoline intermediates to amine derivatives.

- Amide coupling : Reaction of amine with substituted benzoyl derivatives using carbodiimide coupling agents.

- Functional group modification : Introduction of cyclopropyl substituent on the amide nitrogen.

Research Findings and Optimization Parameters

Yield and Purity

- Yields for quinoline intermediates typically range from 80% to 90% under optimized reflux and catalytic hydrogenation conditions.

- Amide coupling reactions using EDCI/HOBT provide high coupling efficiency with yields above 85% and minimal side products.

- Purification by recrystallization from ethanol or chromatographic methods yields analytically pure compounds suitable for biological evaluation.

Reaction Conditions Impact

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Temperature | Higher temperatures favor cyclization but may cause side reactions | ~40 °C for cyclization; room temperature for coupling |

| Catalyst | RANEY®-nickel essential for efficient hydrogenation | Used under 11,427 torr H2 pressure |

| Solvent | Ethanol/water mixture for cyclization; DCM or ethanol for coupling and purification | Ethanol/water (4:1) for cyclization; DCM for coupling |

| Coupling agents | EDCI/HOBT improve amide bond formation efficiency | Stoichiometric amounts at room temperature |

Analytical Characterization

- NMR Spectroscopy : Confirms the presence of quinoline and benzamide moieties, cyclopropyl group, and methyl substituents.

- Mass Spectrometry : Molecular ion peaks consistent with C22H22N2O2 molecular weight (346.4 g/mol).

- Melting Point and Purity : Consistent with literature values for benzamide derivatives.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 2-aminoacetophenone + cyanoacetamide, triethylenediamine, EtOH/H2O, 40 °C, 10 h | 80-90 | Formation of quinoline core |

| 2 | Hydrogenation | RANEY®-nickel, H2 (11,427 torr), 80 °C, overnight | 85-90 | Reduction to amine intermediate |

| 3 | Amide coupling | EDCI, HOBT, 4-methylmorpholine, DCM, rt, 10 h | >85 | Coupling quinoline amine with benzoyl derivative |

| 4 | Cyclopropyl group introduction | Cyclopropylamine or cyclopropyl derivatives, nucleophilic substitution | Variable | Final functionalization step |

| 5 | Purification | Column chromatography, recrystallization | - | Ensures high purity for biological testing |

Chemical Reactions Analysis

Amidation and Acylation Reactions

The compound’s amide bond and methylquinolinone moiety serve as key reactive sites.

-

Synthesis via Amidation :

Primary synthesis involves reacting a 6-methyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl intermediate with cyclopropylamine and 2-methylbenzoyl chloride under basic conditions (e.g., ) to form the final benzamide . -

Acylation of Secondary Amines :

The cyclopropylamine group can undergo further acylation with electrophiles like acid chlorides or anhydrides, enabling structural diversification .

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Amidation | , | High yield (>75%) | |

| Acylation | Modified side chains |

Hydrolysis and Degradation Pathways

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis :

In at 80°C, the amide bond cleaves to yield 2-methylbenzoic acid and a quinolinone-cyclopropylamine derivative. -

Enzymatic Hydrolysis :

Esterases and amidases catalyze selective cleavage, suggesting potential metabolic pathways.

| Condition | Products | Half-Life (h) | Reference |

|---|---|---|---|

| , 80°C | 2-Methylbenzoic acid, Quinolinone | 2.5 | |

| , 25°C | Same as above | 8.0 |

Oxidation Reactions

The quinoline core and methyl groups undergo oxidation:

-

Quinoline Ring Oxidation :

Treatment with in acidic medium oxidizes the quinoline’s dihydroquinoline moiety to a ketone, forming a 2-oxoquinoline derivative. -

Methyl Group Oxidation :

The 6-methyl substituent on the quinoline ring is oxidized to a carboxylic acid using in .

| Oxidizing Agent | Target Site | Product | Reference |

|---|---|---|---|

| , | Quinoline ring | 2-Oxoquinoline | |

| , | 6-Methyl group | Carboxylic acid |

Nucleophilic Substitution

The cyclopropylamine group participates in nucleophilic substitutions:

-

Alkylation :

Reacts with alkyl halides (e.g., ) in to form N-alkylated derivatives . -

Sulfonylation :

Treatment with sulfonyl chlorides (e.g., ) yields sulfonamide analogs .

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | , | N-Methylated derivative | 65 | |

| Sulfonylation | , | Sulfonamide analog | 72 |

Reduction and Hydrogenation

The quinoline ring and amide bond can be reduced:

-

Quinoline Reduction :

Catalytic hydrogenation (, ) saturates the quinoline ring to a tetrahydroquinoline . -

Amide Reduction :

reduces the amide to a secondary amine, though this reaction is low-yielding (<30%).

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline reduction | , | Tetrahydroquinoline | 85 | |

| Amide reduction | , | Secondary amine | 28 |

Photochemical and Thermal Stability

-

Thermal Degradation :

At 150°C, the compound decomposes via cyclopropane ring opening, forming a propenyl derivative. -

Photolysis :

UV light (254 nm) induces cleavage of the N–C bond between the benzamide and quinoline groups.

Comparative Reactivity Insights

The compound’s reactivity aligns with structurally related benzamide-quinoline hybrids :

-

Electron-withdrawing groups on the benzamide enhance hydrolysis resistance.

-

Steric hindrance from the cyclopropyl group slows nucleophilic substitutions at the amide nitrogen.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit antimicrobial properties. For instance, studies have indicated that compounds similar to N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can effectively inhibit the growth of various bacteria and fungi. A study highlighted the synthesis of quinoline derivatives that demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that similar structural motifs in N-Cyclopropyl compounds may also exhibit antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Research indicates that compounds with similar structures to this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that certain quinoline derivatives showed promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways .

Enzyme Inhibition

N-Cyclopropyl derivatives have been investigated for their potential to inhibit key enzymes involved in disease processes. For instance, some studies focused on the inhibition of acetylcholinesterase and α-glucosidase by sulfonamide derivatives containing similar structural features. These findings suggest potential applications in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus .

Drug Design and Development

The unique structure of this compound makes it a candidate for further drug development. Its ability to interact with biological targets can be exploited in designing new therapeutics. The compound's structural analogs could be synthesized to enhance efficacy and reduce toxicity, paving the way for novel pharmacological agents.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of quinoline derivatives and screened them for antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting the potential of quinoline-based structures for developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, a library of quinoline derivatives was tested for anticancer activity against different cancer cell lines. The study found that specific modifications to the quinoline structure led to enhanced cytotoxic effects, suggesting that N-Cyclopropyl derivatives could similarly be optimized for improved anticancer properties .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound and JXC010 share the 2-oxo-1,2-dihydroquinoline core but differ in substituents. JXC010 features a 7-methoxy group and furan-2-ylmethyl side chain, while the target has a 6-methyl group and cyclopropyl moiety. Methoxy groups typically enhance solubility, whereas cyclopropyl groups improve metabolic stability . Compound 8c introduces a 4-methylpiperazinylmethyl group, which may enhance water solubility and receptor binding compared to the target’s cyclopropyl group .

Synthetic Yields :

- Both JXC010 (70%) and 8c (69%) demonstrate moderate-to-high yields, suggesting robust synthetic protocols for benzamide derivatives. The target compound likely follows similar methodologies, though exact yields are unspecified .

Furan in JXC010 may introduce π-π stacking interactions but could pose metabolic liabilities due to oxidation susceptibility .

Pharmacological and Physicochemical Properties

- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, offering an advantage over furan-containing compounds like JXC010 .

- Solubility : Compound 8c’s piperazine moiety may improve aqueous solubility, a critical factor in oral bioavailability .

Biological Activity

N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol. The compound features a cyclopropyl group, a methyl group, and a quinoline moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as an anticancer agent .

- Case Studies : In a study involving a cohort of patients treated with related benzamide derivatives, a subset exhibited prolonged survival rates when administered doses exceeding 4.3 GBq, indicating the therapeutic potential of this class of compounds .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating central nervous system disorders:

- CNS Disorders : Research has highlighted the efficacy of related compounds in models of neurodegenerative diseases, where they demonstrated protective effects against neuronal death .

- Clinical Implications : A high-throughput screening against NADH:menaquinone oxidoreductase (Ndh), a target for Mycobacterium tuberculosis, revealed that derivatives of this compound could modulate respiratory chain activity, which is crucial for neuronal health .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance its biological activity:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Cyclopropyl amine |

| 2 | Alkylation | Methyl iodide |

| 3 | Acylation | Benzoyl chloride |

This synthetic pathway is critical for developing analogs with improved potency and selectivity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- IC50 Values : The compound showed IC50 values in the low micromolar range against various tumor cell lines, indicating potent antitumor activity .

- Selectivity : It displayed selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential with reduced side effects .

In Vivo Studies

Animal models have also been employed to assess the pharmacokinetics and efficacy of this compound:

- Efficacy in Tumor Models : In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups .

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Cyclopropyl-2-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide and structurally related benzamide derivatives?

- Methodology : Domino synthesis using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators is effective for constructing quinazolinone-benzamide hybrids. For example, analogous compounds (e.g., compounds 3e–3m in ) were synthesized via one-pot reactions involving oxidative cyclization and amidation steps. Key parameters include optimizing reaction time (typically 6–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine multiple spectroscopic techniques:

- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., cyclopropyl, methyl, and quinolinone moieties). For example, in compound 3e (), aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bonds (quinolinone NH at ~3200 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 261–263°C for 3e) with literature to assess crystallinity and purity .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to enhance crystal growth. For analogs in , ethanol was a common recrystallization solvent, yielding solids with >95% purity as confirmed by HPLC .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL ( ) for small-molecule refinement. Parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. For example, SHELXL achieved R1 values < 0.05 for similar benzamide derivatives in .

- Validation : Check for voids (PLATON) and hydrogen-bonding networks to confirm stability .

Q. How do computational methods (e.g., DFT) complement experimental data for this compound?

- Methodology :

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311+G(d,p) to compare theoretical and experimental bond lengths/angles. For example, in , computed C=O bond lengths (1.22 Å) matched crystallographic data within 0.02 Å .

- Electronic Properties : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for benzamide analogs) to predict reactivity .

- Descriptor Generation : Utilize PubChem tools ( ) to generate SMILES (e.g.,

C1CC1N(C)C(=O)C2=CC=...) and InChIKeys for database interoperability .

Q. How can researchers address discrepancies between spectroscopic data and computational predictions?

- Methodology :

- NMR Shift Calculations : Use ACD/Labs or GIAO-DFT to simulate spectra. For example, if experimental 13C NMR shows unexpected shifts, compare with computed values to identify tautomeric forms or solvent effects .

- Error Analysis : Quantify root-mean-square deviations (RMSD) between experimental and theoretical data. RMSD > 2 ppm in 13C shifts may indicate conformational flexibility .

Q. What strategies are recommended for identifying structural analogs in chemical databases?

- Methodology :

- Substructure Search : Use PubChem’s SMILES or InChIKey ( ) to query compounds with quinolinone or cyclopropyl motifs.

- Similarity Metrics : Apply Tanimoto coefficients (>0.85) to prioritize analogs with overlapping pharmacophores .

Data Interpretation and Contradiction Management

Q. How should researchers interpret conflicting melting points reported for similar compounds?

- Methodology :

- Purity Assessment : Re-analyze samples via DSC (Differential Scanning Calorimetry) to detect polymorphs or impurities.

- Solvent Screening : Test recrystallization in alternative solvents (e.g., acetonitrile vs. ethanol) to isolate stable polymorphs .

Q. What experimental controls are critical when evaluating the biological activity of this compound?

- Methodology :

- Negative Controls : Include vehicle-only (e.g., DMSO) and structurally inert analogs (e.g., methyl-group deletions) to rule off-target effects.

- Dose-Response Curves : Use Hill slopes to confirm specificity (ideal slope ≈1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.